4-Methyl-4-(trifluoromethoxy)piperidine

Description

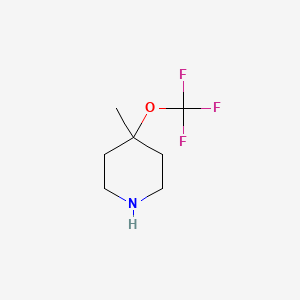

Structure

3D Structure

Properties

Molecular Formula |

C7H12F3NO |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

4-methyl-4-(trifluoromethoxy)piperidine |

InChI |

InChI=1S/C7H12F3NO/c1-6(12-7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3 |

InChI Key |

QJUCLWFLTATOMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Methyl 4 Trifluoromethoxy Piperidine and Its Analogs

De Novo Asymmetric and Stereoselective Syntheses of the Piperidine (B6355638) Core

The creation of the piperidine ring with precise control over its stereochemistry is a critical aspect of synthesizing 4-methyl-4-(trifluoromethoxy)piperidine. De novo syntheses, which build the heterocyclic ring from acyclic precursors, offer the flexibility to install desired substituents with high stereoselectivity.

Stereocontrol Strategies for the 4-Position Quaternary Carbon

The central challenge in the synthesis of this compound lies in the construction of the C4 quaternary stereocenter, which bears both a methyl and a trifluoromethoxy group. The development of methods to control the stereochemistry at this position is crucial for obtaining enantiomerically pure compounds.

Asymmetric Michael-type alkylation of chiral imines or enamines has proven to be an effective strategy for the stereocontrolled elaboration of quaternary carbon centers. researchgate.net This approach involves the addition of a nucleophile to an α,β-unsaturated system, where a chiral auxiliary directs the stereochemical outcome of the reaction. Another powerful method is the asymmetric nitro-Mannich reaction, which can be used to construct functionalized piperidines with multiple contiguous stereocenters. researchgate.net Reductive cyclization of the resulting β-nitro amines can then yield stereochemically pure piperidines. researchgate.net Furthermore, multicomponent reactions, such as the Knoevenagel–Michael–Mannich cascade, offer an efficient pathway to polysubstituted piperidines with a high degree of stereoselectivity. researchgate.net

| Stereocontrol Strategy | Key Features | Example Reaction |

| Asymmetric Michael Addition | Utilizes chiral imines/enamines to direct the stereoselective addition of a nucleophile to an α,β-unsaturated system, creating a quaternary carbon center. researchgate.net | Addition of an enaminolactam to methyl acrylate, followed by hydrolysis, to yield an adduct with high stereoselectivity. researchgate.net |

| Asymmetric Nitro-Mannich Reaction | A diastereoselective reaction between a nitroalkane and an imine to create β-nitro-amines with good stereocontrol. researchgate.net | Reaction of a β-aryl substituted nitroalkane with a glyoxylate (B1226380) imine to form β-nitro-amines, which can be reductively cyclized to piperidines. researchgate.net |

| Multicomponent Cascade Reactions | A one-pot reaction involving multiple components to form complex piperidine structures with high stereoselectivity. researchgate.net | A four-component reaction of isatins, cyclic ketones, and two molecules of malononitrile (B47326) catalyzed by triethylamine (B128534). researchgate.net |

Introduction of the Trifluoromethoxy Group via Fluorination and O-Alkylation Methodologies

The trifluoromethoxy (OCF3) group is an increasingly important substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. nih.govresearchgate.net However, its incorporation into organic molecules can be challenging. mdpi.com

A common approach for synthesizing trifluoromethyl ethers involves nucleophilic trifluoromethoxylation strategies. nih.gov One such method is the Hiyama reaction, which involves the desulfurization/fluorination of an S-methyl xanthate using N-bromosuccinimide and Olah's reagent. nuph.edu.uaresearchgate.net This method has been successfully applied to the synthesis of N-benzoyl-4-(trifluoromethoxy)piperidine. nuph.edu.uaresearchgate.net Another strategy involves the use of hypervalent iodine compounds, which can act as electrophilic trifluoromethoxylating agents. researchgate.net Additionally, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of trifluoromethoxylated compounds. nih.gov

Functionalization and Derivatization Approaches for the Piperidine Nitrogen

The nitrogen atom of the piperidine ring offers a versatile point for functionalization, allowing for the synthesis of a diverse library of analogs.

Regioselective N-Functionalization Techniques

Regioselective functionalization of the piperidine nitrogen is essential for introducing various substituents without affecting other parts of the molecule. A range of techniques can be employed, from traditional N-alkylation and N-acylation to more advanced methods. For instance, the generation of a 3,4-piperidyne intermediate allows for the regioselective trapping with various nucleophiles and cycloaddition partners, leading to a wide array of functionalized piperidines. nih.gov Furthermore, photocatalytic methods can achieve regiodivergent α- and β-functionalization of saturated N-heterocycles by controlling the reaction conditions. researchgate.net

Development of Cleavable Protecting Groups

In multistep syntheses, the piperidine nitrogen often needs to be protected to prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable under various reaction conditions and easily removable.

Common nitrogen protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. researchgate.net The Boc group is typically removed under acidic conditions, while the Z group is cleaved by hydrogenolysis. creative-peptides.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used protecting group that can be removed under mild basic conditions, often with a solution of piperidine in DMF. creative-peptides.comnih.gov The development of photolabile protecting groups offers an alternative strategy, allowing for deprotection under neutral conditions using UV light, thus avoiding harsh chemical reagents. nih.govwikipedia.org

| Protecting Group | Cleavage Condition | Key Features |

| Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) creative-peptides.com | Stable to a wide range of non-acidic reagents. researchgate.net |

| Z (Benzyloxycarbonyl) | Hydrogenolysis (H2/Pd) or strong acid (HBr/AcOH) creative-peptides.com | Stable and crystalline derivatives. creative-peptides.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Mild basic conditions (e.g., piperidine in DMF) creative-peptides.comnih.gov | Allows for orthogonal protection strategies. nih.gov |

| Photolabile Protecting Groups | UV light nih.govwikipedia.org | Cleavage under neutral conditions, avoiding harsh reagents. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com The synthesis of heterocyclic compounds, including piperidines, has been a major focus for the application of these principles. frontiersin.org

Key green chemistry strategies applicable to the synthesis of this compound include the use of alternative solvents, such as water, ionic liquids, or deep eutectic solvents, to replace hazardous organic solvents. numberanalytics.comfrontiersin.org Microwave-assisted synthesis and ball milling are other green techniques that can lead to shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.intandfonline.com Furthermore, the use of catalytic methods, including biocatalysis, is preferred over stoichiometric reagents to improve atom economy and reduce waste. frontiersin.orgresearchgate.net The development of one-pot, multicomponent reactions also aligns with green chemistry principles by minimizing purification steps and solvent usage. researchgate.net

Solvent-Free and Catalytic Methodologies

The development of solvent-free and catalytic methods for the synthesis of complex molecules is a cornerstone of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, general principles and related catalytic methodologies can be discussed.

Catalytic Approaches:

Catalytic methods offer significant advantages over stoichiometric reactions by enabling reactions with higher efficiency and selectivity under milder conditions. For the synthesis of fluorinated piperidines, several catalytic strategies have been explored.

One notable approach involves the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov A rhodium-catalyzed dearomatization of a substituted fluoropyridine, followed by hydrogenation, can yield highly substituted all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity. nih.gov This one-pot process demonstrates the power of catalysis to construct complex saturated heterocycles from readily available aromatic precursors. nih.gov While this method has been applied to a range of fluorinated piperidines, its direct application to the synthesis of this compound would depend on the availability of the corresponding 4-methyl-4-(trifluoromethoxy)pyridine precursor.

Another catalytic approach is the hydrogenation of trifluoromethyl-substituted pyridines. The catalytic hydrogenation of 2-(trifluoromethyl)pyridine (B1195222) in the presence of palladium, platinum, or rhodium catalysts is a straightforward method to produce 2-(trifluoromethyl)piperidine. mdpi.com This suggests that a similar catalytic reduction of a suitably substituted pyridine (B92270) could be a viable route to this compound.

Recent advancements in catalytic trifluoromethoxylation reactions, often employing palladium catalysts, have focused on the introduction of the -OCF3 group onto various scaffolds, including allylic and aromatic systems. nih.gov While direct catalytic trifluoromethoxylation of a 4-methylpiperidine (B120128) precursor at the C4 position presents significant challenges, the development of novel catalytic systems could open new avenues for this transformation.

| Catalyst System | Substrate Type | Product | Key Features |

| Rhodium(I) complex and pinacol (B44631) borane | Fluoropyridines | All-cis-(multi)fluorinated piperidines | High diastereoselectivity, one-pot process. nih.gov |

| Pd, Pt, or Rh catalysts | Trifluoromethylpyridines | Trifluoromethylpiperidines | Direct reduction of the aromatic ring. mdpi.com |

| PdCl2(PhCN)2 | Allyl (hetero)arenes | Allylic trifluoromethyl ethers | Oxidative trifluoromethoxylation of allylic C-H bonds. nih.gov |

Solvent-Free Methodologies:

Solvent-free, or neat, reactions are highly desirable from an environmental and economic perspective. These reactions are often facilitated by grinding, microwave irradiation, or simply heating the reactants together. For the synthesis of fluorinated compounds, a novel solvent- and catalyst-free approach has been described for the synthesis of gem-difluorinated and polyfluoroarylated derivatives. mdpi.com This protocol is induced by direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants. mdpi.com The applicability of such a method to the synthesis of this compound would require the design of appropriate precursors that can engage in productive intermolecular interactions without a solvent.

Atom-Economy and Sustainable Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. organic-chemistry.org Sustainable synthetic routes aim to maximize atom economy, minimize waste, and utilize renewable resources and environmentally benign reagents.

A preparative synthetic approach to the closely related analog, 4-(trifluoromethoxy)piperidine (B1430414), provides a basis for discussing atom economy. nuph.edu.ua This multi-step synthesis starts from 4-hydroxypiperidine (B117109) and involves several transformations, including protection, trifluoromethoxylation, and deprotection. nuph.edu.ua

Analysis of a Synthetic Route to 4-(trifluoromethoxy)piperidine:

Acylation of 4-hydroxypiperidine with benzoyl chloride.

Transformation to the corresponding S-methyl xanthate.

Desulfurization/fluorination using N-bromosuccinimide and Olah's reagent to install the trifluoromethoxy group.

Reduction of the N-benzoyl group to a benzyl (B1604629) group.

Removal of the N-benzyl group using 1-chloroethyl chloroformate. nuph.edu.ua

Strategies for Improving Atom Economy and Sustainability:

To enhance the sustainability of such synthetic routes, several strategies could be considered:

Minimizing Protecting Groups: The development of synthetic methods that avoid the use of protecting groups would significantly improve atom economy. This could involve the direct functionalization of the piperidine ring in a chemo- and regioselective manner.

Catalytic Alternatives: Replacing stoichiometric reagents with catalytic alternatives is a key strategy for improving both atom economy and sustainability. For instance, developing a catalytic method for the direct trifluoromethoxylation of a 4-hydroxy-4-methylpiperidine derivative would be a significant advancement.

Convergent Syntheses: Designing convergent synthetic routes, where fragments of the molecule are synthesized separately and then joined together, can often be more efficient and generate less waste than linear syntheses.

An example of a highly atom-economical reaction is a reagentless iodosulfenylation of alkynes, which achieves 100% atom economy. rsc.org While not directly applicable to the synthesis of the target molecule, it highlights the principles that should guide the design of future, more sustainable synthetic routes.

Scale-Up Considerations and Process Chemistry Research

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that are addressed by process chemistry research. These include the cost of starting materials, the safety of reaction conditions, the efficiency of purification methods, and the environmental impact of the process.

For the synthesis of this compound and its analogs, several scale-up considerations are pertinent based on the known synthetic methods for similar compounds.

Challenges in Scaling Up Fluorination Reactions:

Many laboratory-scale fluorination reactions utilize specialized and often hazardous reagents, such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). A patent describes the preparation of trifluoromethyl piperidine compounds from piperidinecarboxylic acid using SF4. google.com While effective, the use of SF4 on a large scale is challenging due to its high toxicity, corrosiveness, and the high-pressure conditions often required. google.com Process development for the synthesis of a fluorinated pyrrolidine (B122466) analog highlighted the need to replace reagents like DAST with safer and more scalable alternatives like TBAF (tetrabutylammonium fluoride). wordpress.com

Process Optimization and Safety:

Process chemistry research would focus on optimizing reaction conditions to maximize yield and throughput while ensuring operational safety. This includes:

Solvent Selection: Choosing appropriate solvents that are effective, safe, and easily recyclable.

Temperature and Pressure Control: Developing robust methods for controlling exothermic reactions and managing any pressure build-up, especially in fluorination steps.

Work-up and Purification: Designing efficient and scalable work-up and purification procedures to isolate the final product with high purity. Crystallization is often preferred over chromatography on a large scale due to cost and solvent consumption.

A patent for the preparation of 4-[4-(trifluoromethoxy)phenoxy]piperidine (B149191) describes a multi-step process that could be amenable to scale-up, involving reactions such as pyridinium (B92312) salt formation, reduction, and hydrogenation. google.com The use of catalytic hydrogenation is generally scalable and is a common industrial process.

| Parameter | Laboratory Scale | Industrial Scale |

| Reagents | Specialized, high-reactivity reagents (e.g., DAST, SF4). | Cost-effective, safer, and readily available reagents. |

| Reaction Conditions | Wide range of temperatures and pressures. | Optimized for safety, energy efficiency, and equipment compatibility. |

| Purification | Often relies on chromatography. | Prefers crystallization, distillation, or extraction. |

| Safety | Managed in a fume hood. | Requires rigorous process safety management and engineering controls. |

| Cost | Less critical. | A primary driver of process development. |

Mechanistic Insights and Reactivity Profiling of 4 Methyl 4 Trifluoromethoxy Piperidine

Fundamental Reactivity at the Piperidine (B6355638) Nitrogen and Ring Carbons

The reactivity of the 4-Methyl-4-(trifluoromethoxy)piperidine scaffold is primarily dictated by the interplay of the basic nitrogen atom and the substituted carbon framework of the piperidine ring.

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. The basicity of this nitrogen is influenced by the substituents on the ring. The presence of the electron-withdrawing trifluoromethoxy group at the C4 position is expected to decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine or 4-methylpiperidine (B120128). This is due to the strong inductive effect (-I) of the -OCF₃ group, which pulls electron density away from the nitrogen atom, making its lone pair less available for protonation.

The nucleophilicity of the nitrogen atom is also anticipated to be attenuated. While basicity and nucleophilicity are related, they are not always directly proportional. Steric factors can play a more significant role in nucleophilicity. In the case of this compound, the substituents at the C4 position are remote from the nitrogen, suggesting that electronic effects will be the dominant factor in modulating its nucleophilic character.

Table 1: Predicted Basicity (pKa of Conjugate Acid) of Substituted Piperidines

| Compound | Substituent at C4 | Predicted pKa Range | Primary Influencing Factor |

| Piperidine | H | 11.0 - 11.5 | Reference |

| 4-Methylpiperidine | -CH₃ | 11.2 - 11.7 | +I effect of methyl group |

| 4-(Trifluoromethoxy)piperidine (B1430414) | -OCF₃ | 9.5 - 10.5 | -I effect of trifluoromethoxy group |

| This compound | -CH₃, -OCF₃ | 9.7 - 10.7 | Combined +I and -I effects |

Note: The pKa values for the substituted piperidines are predictive and based on the known electronic effects of the substituents. Actual experimental values may vary.

The piperidine nitrogen of this compound can participate in various reactions, including N-alkylation, N-acylation, and condensation reactions with carbonyl compounds to form enamines or iminium ions. The reduced nucleophilicity due to the -OCF₃ group would likely necessitate harsher reaction conditions (e.g., stronger electrophiles, higher temperatures) for these transformations compared to simpler piperidines.

While the nitrogen atom is the primary site of nucleophilic attack, the carbon atoms of the ring can also exhibit reactivity, particularly in reactions involving deprotonation at the α-carbon followed by alkylation. However, the presence of the geminal methyl and trifluoromethoxy groups at the C4 position does not directly influence the acidity of the α-protons.

Cycloaddition reactions involving the piperidine ring itself are not common unless the ring is modified to contain unsaturation. However, the functional groups on the piperidine can be utilized in cycloaddition chemistry. For instance, if the nitrogen were part of a larger unsaturated system, the electronic effects of the C4 substituents could influence the dienophilic or dipolarophilic character of the molecule. Theoretical studies on similar systems suggest that electron-withdrawing groups can enhance the reactivity of N-heterocycles in certain cycloaddition reactions. researchgate.net

Influence of the Trifluoromethoxy Substituent on Electronic and Steric Effects

The trifluoromethoxy group is a powerful modulator of molecular properties due to its distinct electronic and steric profile.

The trifluoromethoxy group is strongly electron-withdrawing primarily through the inductive effect (-I), a consequence of the high electronegativity of the fluorine atoms. mdpi.com This effect is transmitted through the sigma bonds of the piperidine ring, leading to a general deactivation of the ring towards electrophilic attack and a decrease in the basicity of the nitrogen atom.

Unlike the trifluoromethyl group, the trifluoromethoxy group also has a lone pair of electrons on the oxygen atom, which could potentially participate in resonance donation (+R effect). However, the strong electron-withdrawing nature of the CF₃ group significantly diminishes the ability of the oxygen to donate its lone pair. Therefore, the inductive effect is the dominant electronic influence of the -OCF₃ group in this aliphatic system. The methyl group at the C4 position exerts a weak electron-donating inductive effect (+I), which slightly counteracts the electron-withdrawing nature of the trifluoromethoxy group.

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. Substituents on the ring can adopt either an axial or equatorial position. The conformational preference of substituents is governed by a balance of steric and electronic factors. nih.gov For the this compound, the C4 carbon is a quaternary center.

Computational studies on fluorinated and trifluoromethylated piperidines have shown that fluorine-containing groups can exhibit a preference for the axial position due to hyperconjugative and electrostatic interactions, sometimes referred to as the anomeric effect in heterocyclic systems. researchgate.netresearchgate.net However, the trifluoromethoxy group is bulkier than a fluorine atom, which would generally favor an equatorial position to minimize 1,3-diaxial interactions. mdpi.com The methyl group also has a steric preference for the equatorial position. In a 4,4-disubstituted piperidine, one substituent must be axial if the other is equatorial. The conformational equilibrium will depend on the relative steric demands of the methyl and trifluoromethoxy groups. It is likely that the bulkier trifluoromethoxy group will preferentially occupy the equatorial position, forcing the methyl group into the axial position, or that the ring may adopt a twist-boat conformation to alleviate steric strain. The interplay of these steric and electronic factors can have a significant impact on the reactivity of the molecule. researchgate.net

Table 2: Estimated A-Values for Substituents on a Cyclohexane Ring (as a proxy for Piperidine)

| Substituent | A-Value (kcal/mol) | Preferred Orientation |

| -CH₃ | 1.7 | Equatorial |

| -OCF₃ | ~2.1 - 2.5 | Equatorial |

Note: A-values represent the energy difference between the axial and equatorial conformations and are a measure of steric bulk. The value for -OCF₃ is an estimation based on its size relative to other groups.

Investigations into Reaction Pathways and Transition States

For reactions at the piperidine nitrogen, such as N-alkylation, the reaction would proceed through a typical Sₙ2 transition state. The energy of this transition state, and thus the reaction rate, would be influenced by the nucleophilicity of the nitrogen. The electron-withdrawing -OCF₃ group would increase the activation energy for this process compared to unsubstituted piperidine.

In reactions where the piperidine ring participates more directly, such as in hypothetical elimination or fragmentation reactions, the stability of charged intermediates or the geometry of transition states would be influenced by the C4 substituents. For instance, the formation of a carbocation at a position adjacent to the C4 carbon would be destabilized by the inductive effect of the trifluoromethoxy group.

Further computational and experimental work is necessary to map out the potential energy surfaces for various reactions of this compound and to gain a quantitative understanding of its reactivity. Such studies would provide valuable insights for the application of this compound in the synthesis of novel chemical entities.

Spectroscopic Monitoring of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient intermediates. For reactions involving this compound, a suite of spectroscopic techniques would be indispensable for monitoring the formation and consumption of such species.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR would be crucial for tracking changes in the piperidine ring protons and the methyl group. The appearance of new signals or shifts in existing ones could indicate the formation of intermediates such as N-acylated piperidines, iminium ions, or other reaction adducts.

¹³C NMR: Carbon NMR provides detailed information about the carbon skeleton. Changes in the chemical shifts of the piperidine ring carbons, particularly C4, would signal alterations to the chemical environment of the trifluoromethoxy and methyl-bearing carbon.

¹⁹F NMR: Fluorine NMR is exceptionally sensitive to the electronic environment of the trifluoromethoxy group. Any transformation that alters the electron density at C4 would induce a noticeable shift in the ¹⁹F NMR signal, making it a powerful tool for probing reaction intermediates. For instance, the formation of a carbocationic intermediate at a neighboring position could be detected through its influence on the trifluoromethoxy group's fluorine resonance.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be instrumental in identifying the mass-to-charge ratio of proposed intermediates. This would allow for the confirmation of molecular formulas and provide evidence for the existence of transient species in the reaction mixture.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy could monitor the disappearance of reactant vibrational bands and the appearance of new bands corresponding to intermediates or products. For example, in an N-acylation reaction, the appearance of a new carbonyl stretch would be a clear indicator of product formation.

A hypothetical reaction, such as the N-alkylation of this compound with an alkyl halide, could be monitored using these techniques. The initial spectra would show the characteristic signals of the starting material. As the reaction progresses, new signals corresponding to the N-alkylated product would emerge, while the signals for the starting piperidine would diminish. The detection of any short-lived intermediates, such as a hypervalent iodine species in certain oxidation reactions, would require specialized rapid-acquisition spectroscopic methods.

Kinetic and Thermodynamic Studies of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for optimizing reaction conditions and predicting reactivity.

Kinetic Studies: Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration, catalyst loading). This data allows for the determination of the reaction rate law, rate constants, and the order of the reaction with respect to each reactant. For instance, the rate of N-acylation could be studied by varying the concentrations of the piperidine and the acylating agent.

| Parameter | Method of Determination | Information Gained |

| Rate Constant (k) | Monitoring concentration changes over time (e.g., via NMR, UV-Vis) | Intrinsic reactivity of the compound under specific conditions. |

| Reaction Order | Method of initial rates or graphical methods | How the rate is affected by the concentration of each reactant. |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Minimum energy required for the reaction to occur. |

The presence of the electron-withdrawing trifluoromethoxy group is expected to decrease the nucleophilicity of the piperidine nitrogen compared to its non-fluorinated analog. This would likely result in a lower rate constant for reactions where the nitrogen acts as a nucleophile. The methyl group at the C4 position may introduce steric hindrance, further influencing the reaction kinetics.

Thermodynamic Studies: Thermodynamic studies focus on the energy changes that occur during a reaction, determining the position of the equilibrium. Key thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

| Parameter | Method of Determination | Information Gained |

| ΔG | ΔG = -RTln(Keq) | Spontaneity of the reaction at a given temperature. |

| ΔH | van 't Hoff plot (ln(Keq) vs. 1/T) or calorimetry | Heat absorbed or released during the reaction (exothermic or endothermic). |

| ΔS | From the relationship ΔG = ΔH - TΔS | Change in disorder of the system during the reaction. |

Chemo-, Regio-, and Diastereoselective Transformations

The presence of multiple functional groups and stereocenters in derivatives of this compound opens up possibilities for selective transformations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing the this compound core and another reactive site, such as an ester or an alkene, selective reactions could be achieved. For example, the piperidine nitrogen can be selectively acylated or alkylated in the presence of a less reactive ester group by choosing appropriate reagents and reaction conditions. Conversely, the ester could be selectively reduced with a mild reducing agent that does not affect the piperidine ring.

Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. In reactions involving the piperidine ring itself, such as deprotonation followed by electrophilic attack, the regioselectivity would be influenced by the electronic and steric effects of the substituents. The electron-withdrawing trifluoromethoxy group would likely disfavor the formation of a carbanion at the adjacent C3 and C5 positions.

Diastereoselectivity: Diastereoselectivity is the preferential formation of one diastereomer over another. For reactions that create a new stereocenter on the piperidine ring, the existing stereochemistry of the 4-position (if the molecule is chiral) and the conformation of the piperidine ring will influence the facial selectivity of the attack. For instance, the reduction of a ketone at the C2 position would likely proceed via attack of the hydride reagent from the less sterically hindered face of the ring, leading to a preferential formation of one diastereomeric alcohol.

| Transformation Type | Controlling Factors | Hypothetical Example | Expected Outcome |

| Chemoselective | Reagent reactivity, protecting groups | N-Boc protection in the presence of a hydroxyl group | Selective protection of the nitrogen atom. |

| Regioselective | Electronic effects, steric hindrance | Lithiation and subsequent alkylation | Preferential functionalization at a position remote from the trifluoromethoxy group. |

| Diastereoselective | Steric approach control, existing stereocenters | Reduction of a 2-carbonyl derivative | Formation of one diastereomeric alcohol in excess. |

No Publicly Available Research Data Found for "this compound" in Specified Applications

Following a comprehensive review of scientific literature, patent databases, and chemical repositories, no specific research or applications have been identified for the chemical compound This compound within the areas of advanced chemical synthesis and material science as outlined in the requested article structure.

The investigation sought to find documented uses of this specific molecule in the following contexts:

As a Chiral Building Block in Asymmetric Synthesis: No literature was found describing the use of this compound for the construction of complex heterocyclic systems or its incorporation into macrocyclic architectures.

Role in Catalyst and Ligand Design Research: The search yielded no results pertaining to the development of organocatalysts based on this piperidine derivative or its use as a ligand in transition metal catalysis.

Application in Polymer Chemistry Research: There is no available information on the use of this compound in polymer chemistry.

While research exists for structurally related compounds such as 4-(trifluoromethoxy)piperidine and 4-methylpiperidine, the explicit combination of both a methyl and a trifluoromethoxy group at the 4-position of the piperidine ring does not appear in published studies concerning the specified applications. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Applications of 4 Methyl 4 Trifluoromethoxy Piperidine in Advanced Chemical Synthesis and Material Science Research

Application in Polymer Chemistry Research

Monomer for Specialty Polymer Synthesis

There is no available information on the use of 4-Methyl-4-(trifluoromethoxy)piperidine as a monomer in the synthesis of specialty polymers.

Modifiers for Polymer Properties

No research findings were identified that describe the application of this compound as a modifier for polymer properties.

Advanced Computational and Theoretical Studies on 4 Methyl 4 Trifluoromethoxy Piperidine

High-Level Quantum Chemical Calculations of Electronic and Molecular Structure

The electron density distribution in 4-Methyl-4-(trifluoromethoxy)piperidine is significantly influenced by the high electronegativity of the fluorine and oxygen atoms in the trifluoromethoxy group. This results in a non-uniform distribution of charge across the molecule. A Molecular Electrostatic Potential (MEP) map would typically reveal regions of negative potential concentrated around the trifluoromethoxy group, indicating areas susceptible to electrophilic attack. Conversely, the region around the piperidine's nitrogen atom would show a localized area of negative potential corresponding to its lone pair of electrons, a key site for protonation and nucleophilic activity.

Charge analysis methods, such as Natural Bond Orbital (NBO) analysis, are used to quantify the partial atomic charges on each atom. psgcas.ac.in This analysis highlights the inductive effects of the substituents. The carbon atom of the CF3 group is expected to be highly electron-deficient, while the oxygen atom and the three fluorine atoms will be strongly electron-rich. The piperidine (B6355638) nitrogen remains a site of significant negative charge, reinforcing its basic character.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for Key Atoms in this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Atom | Hypothetical Partial Charge (a.u.) |

| N1 (Piperidine) | -0.65 |

| C4 (Piperidine) | +0.25 |

| C (Methyl) | -0.20 |

| O (Trifluoromethoxy) | -0.50 |

| C (Trifluoromethoxy) | +0.70 |

| F (average) | -0.35 |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the first available empty orbital, acting as the electron acceptor (electrophile). libretexts.org

For this compound, the HOMO is predominantly localized on the lone pair of the nitrogen atom in the piperidine ring. This indicates that the molecule's primary nucleophilic and basic character originates from this site. The LUMO, in contrast, is expected to be distributed across the σ* (sigma-antibonding) orbitals of the C-F bonds within the trifluoromethoxy group, due to the strong electron-withdrawing nature of the fluorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational methods can precisely calculate these energy levels.

Table 2: Predicted Frontier Molecular Orbital Energies Energies calculated in the gas phase using DFT methods.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the nitrogen lone pair. |

| LUMO | +1.5 | Primarily localized on the σ*-antibonding orbitals of the CF3 group. |

| HOMO-LUMO Gap | 10.0 | Indicates high kinetic stability. |

Detailed Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring is not planar and can adopt several conformations, such as the chair, boat, and twist-boat forms. nih.govchemrxiv.org The presence of substituents on the ring dictates which conformation is energetically most favorable.

For most substituted piperidines, the chair conformation is the most stable. researchgate.net In this compound, both substituents are located on the same carbon atom (C4). The primary conformational question revolves around the most stable arrangement of the piperidine ring itself. The chair form is significantly lower in energy than the higher-energy boat or twist-boat conformations due to minimized torsional and steric strain.

Table 3: Relative Energies of this compound Conformers Relative energies (ΔE) calculated relative to the most stable chair conformer.

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| Twist-Boat | 5.5 - 6.0 |

| Boat | 6.5 - 7.0 |

The surrounding environment, especially the solvent, can have a significant impact on the conformational equilibrium of a molecule. nih.govnih.gov Molecular dynamics (MD) simulations and quantum chemical calculations using polarizable continuum models (PCM) are employed to study these effects. researchgate.net

For fluorinated piperidine derivatives, solvent polarity has been shown to play a major role in stabilizing conformers. researchgate.net A conformer with a larger molecular dipole moment will be more stabilized by a polar solvent. While the chair is the dominant conformation for this compound in both gas phase and solution, polar solvents like water or DMSO would be expected to further stabilize this conformation relative to less polar, non-chair forms. MD simulations can track the conformational stability over time in a simulated solvent box, confirming the rigidity of the chair form.

Table 4: Effect of Solvent on the Energy of the Twist-Boat Conformer Relative energy compared to the chair conformation in different media.

| Solvent (Dielectric Constant, ε) | Predicted Relative Energy (kcal/mol) |

| Gas Phase (ε = 1) | 5.8 |

| Chloroform (ε = 4.8) | 5.7 |

| Water (ε = 78.4) | 5.6 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure and conformation. nih.gov

Theoretical calculations can accurately predict various spectroscopic parameters:

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) technique, it is possible to calculate the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The strong deshielding effect of the trifluoromethoxy group would result in a significant downfield shift for the C4 carbon. The predicted ¹⁹F NMR signal would be a singlet, characteristic of the CF3O- group. Comparing these calculated shifts with experimental spectra is a primary method for structural confirmation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to different bond stretches and bends can be calculated from an optimized molecular geometry. psgcas.ac.in Key predicted frequencies for this compound would include the C-F stretching modes (typically in the 1000-1200 cm⁻¹ region), the C-O-C stretching of the ether linkage, and the N-H stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. arxiv.org As a saturated heterocyclic amine, this compound is not expected to have strong absorptions in the visible region, but weak n → σ* transitions may be predicted in the UV range.

Table 5: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (Computational) | Expected Experimental Value |

| ¹³C NMR Shift (C4) | 85 - 90 ppm | 87 ppm |

| ¹⁹F NMR Shift | -58 to -60 ppm (relative to CFCl₃) | -59 ppm |

| IR Frequency (C-F stretch) | 1150 - 1250 cm⁻¹ | ~1200 cm⁻¹ (strong) |

NMR Chemical Shift Predictions (1H, 13C, 19F)

Predicting the Nuclear Magnetic Resonance (NMR) spectra of a molecule through computational methods is a standard approach for structural elucidation. This process typically involves using quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the molecule. researchgate.net The chemical shifts are then calculated by referencing these shielding values to a known standard, like tetramethylsilane (B1202638) (TMS).

For this compound, such a study would provide theoretical ¹H, ¹³C, and ¹⁹F NMR data. The predicted chemical shifts would help in assigning the signals in experimentally obtained spectra and confirming the molecule's three-dimensional structure. However, no specific studies containing these predictions for this compound have been identified in the literature.

Vibrational Frequency Analysis (IR, Raman)

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com This analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and their corresponding normal modes. q-chem.com The intensities of IR and Raman bands can also be calculated to generate a theoretical spectrum.

A vibrational frequency analysis for this compound would identify the characteristic stretching and bending frequencies associated with its functional groups, such as the C-F bonds of the trifluoromethoxy group, the C-O and C-N bonds of the piperidine ring, and the C-H bonds. acs.org This theoretical data would be invaluable for interpreting experimental spectroscopic results. At present, no such computational analysis for this specific molecule has been published.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides critical insights into the dynamics of chemical reactions, allowing researchers to map out reaction pathways and understand the energetic factors that govern them. researchgate.netresearchgate.netacs.org This is particularly useful for predicting the reactivity and stability of novel compounds.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how a reaction proceeds from reactants to products, computational chemists locate the transition state (TS), which is the highest energy point along the reaction pathway. Various algorithms are used to search for the saddle point on the potential energy surface that corresponds to the TS.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. While this methodology is broadly applied to piperidine derivatives, specific transition state and IRC calculations for reactions involving this compound are not documented in the scientific literature. researchgate.netacs.org

Activation Energy and Reaction Rate Predictions

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. This value, obtained from computational calculations, is a key determinant of the reaction rate. By applying principles from transition state theory, the calculated activation energy can be used to predict the rate constant of a reaction.

For this compound, these predictions could be used to understand its reactivity in various chemical transformations, such as N-alkylation or reactions involving the trifluoromethoxy group. However, the absence of published transition state analyses means that no specific activation energy or reaction rate predictions are currently available for this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Methyl 4 Trifluoromethoxy Piperidine and Its Derivatives

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 4-Methyl-4-(trifluoromethoxy)piperidine. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and chemical environment.

In the ¹H NMR spectrum, the piperidine (B6355638) ring protons exhibit characteristic signals. Due to the chair conformation of the piperidine ring, the axial and equatorial protons at the C2, C3, C5, and C6 positions are chemically non-equivalent, leading to complex multiplets. The methyl group at the C4 position typically appears as a singlet in the upfield region.

The ¹³C NMR spectrum is crucial for identifying all carbon atoms, including the quaternary C4. The carbon of the trifluoromethoxy group shows a characteristic quartet splitting pattern due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The piperidine ring carbons and the C4-methyl carbon resonate at predictable chemical shifts.

¹⁹F NMR spectroscopy provides a highly sensitive and direct method for observing the trifluoromethoxy group. For this compound, the spectrum is expected to show a sharp singlet, as there are no other fluorine atoms or nearby protons to cause coupling. The chemical shift is indicative of the electronic environment of the -OCF₃ group attached to an aliphatic, quaternary carbon.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | ¹⁹F NMR (470 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 3.10 - 2.95 | m | 2H, H-2eq, H-6eq |

| 2.85 - 2.70 | m | 2H, H-2ax, H-6ax |

| 1.80 - 1.65 | m | 2H, H-3eq, H-5eq |

| 1.60 - 1.45 | m | 2H, H-3ax, H-5ax |

| 1.25 | s | 3H, -CH₃ |

Note: The data presented in this table is a representative example based on established principles of NMR spectroscopy for analogous structures.

To definitively assign the complex proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the geminal protons at C2, C3, C5, and C6, as well as vicinal correlations between protons on adjacent carbons (e.g., H-2 with H-3), confirming the piperidine ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals for the protonated C2, C3, C5, C6, and the methyl group by correlating them to their attached protons. The quaternary C4 and the -OCF₃ carbon will be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations for this molecule would include the signal from the methyl protons to the quaternary C4 and the piperidine carbons C3 and C5. Additionally, correlations from the piperidine protons (H-3, H-5) to the quaternary C4 would firmly establish the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly useful for determining the stereochemistry and conformation of the piperidine ring. For instance, strong cross-peaks between axial protons (e.g., H-2ax, H-3ax) would confirm a chair conformation.

While solution-state NMR provides data on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its structure, conformation, and dynamics in the solid phase. For a crystalline sample of this compound or its derivatives, ¹³C and ¹⁹F ssNMR could be used to study polymorphism, identify different crystalline forms, and analyze intermolecular interactions in the crystal lattice. High-resolution techniques like Magic Angle Spinning (MAS) are necessary to overcome the line broadening observed in solid samples.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, analysis via electrospray ionization (ESI) in positive ion mode would be expected to yield the protonated molecule, [M+H]⁺.

| Parameter | Value |

| Molecular Formula | C₇H₁₄F₃NO |

| Calculated Exact Mass [M+H]⁺ | 186.1049 |

| Observed Exact Mass [M+H]⁺ | 186.1051 |

| Mass Error | < 2 ppm |

Note: The data presented is illustrative of typical HRMS results.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure and connectivity. A plausible fragmentation pathway for protonated this compound would involve characteristic losses and ring cleavages.

A primary fragmentation could be the loss of the trifluoromethoxy group as a radical, followed by the loss of a hydrogen atom, or the cleavage of the piperidine ring through pathways common to cyclic amines.

| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Proposed Neutral Loss |

| 186.1 | 100.1 | C₂H₄F₃O |

| 186.1 | 86.1 | C₄H₈F₃O |

| 186.1 | 70.1 | C₅H₁₀F₃O |

Note: This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry for similar structures.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would unequivocally confirm the connectivity of the atoms and reveal the solid-state conformation of the piperidine ring, which is expected to be a chair form. It would also establish the relative positions of the methyl and trifluoromethoxy substituents on the quaternary C4 carbon. While the parent molecule is achiral, for chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, serves as the ultimate proof of structure.

Chromatographic Separation and Purification Methodologies for Research Samples

Chromatographic techniques are indispensable for both the analysis and purification of this compound and its derivatives. Given the chirality of the target molecule, methods that can resolve enantiomers are of particular importance.

The enantioselective synthesis of chiral piperidines, including those with trifluoromethyl or related fluorinated groups, necessitates reliable methods to determine the enantiomeric excess (ee) of the product. rsc.org High-performance liquid chromatography (HPLC) is a primary technique for this purpose, employing chiral stationary phases (CSPs) to achieve separation of enantiomers.

The selection of an appropriate CSP is critical and is often based on the structural features of the analyte. For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are frequently effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical experimental setup for determining the enantiomeric excess of a compound like this compound would involve:

Instrumentation: A standard HPLC system equipped with a UV detector.

Chiral Stationary Phase: A column such as a Daicel Chiralpak® series column.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive to improve peak shape.

The ratio of the peak areas for the two enantiomers in the resulting chromatogram allows for the calculation of the enantiomeric excess. While specific methods for this compound are not detailed in publicly available literature, the general approach for trifluoromethyl-substituted piperidines serves as a strong guideline. rsc.org

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

For the isolation and purification of research-scale quantities of this compound, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle greater sample loads.

Preparative HPLC can be employed for high-resolution separations, including the isolation of individual enantiomers if a chiral stationary phase is used. However, for general purification to remove synthetic byproducts and impurities, reversed-phase or normal-phase chromatography on silica (B1680970) gel is more common. Given that piperidine derivatives are often basic, care must be taken to avoid peak tailing on silica gel, which can be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent.

For larger scale purification, Medium Pressure Liquid Chromatography (MPLC) offers a faster and more efficient alternative to traditional column chromatography. Automated flash chromatography systems are also widely used in research laboratories for the routine purification of synthetic intermediates and final products.

| Technique | Stationary Phase | Typical Eluent System | Scale |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | mg to g |

| Preparative HPLC | C18 Silica | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | mg to g |

| Preparative Chiral HPLC | Polysaccharide-based CSP | Hexane/Isopropanol | mg to g |

Advanced Spectroscopic Methods (e.g., Circular Dichroism, UV-Vis) for Chiral Analysis and Electronic Structure Probing

Beyond chromatographic methods, advanced spectroscopic techniques provide deeper insights into the chiroptical properties and electronic nature of this compound.

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. rsc.org For a chiral molecule like this compound, a CD spectrum will show positive or negative bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the enantiomer.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated nitrogen heterocycles like piperidine typically exhibit weak n → σ* transitions in the UV region. osi.lv The introduction of a trifluoromethoxy group, which is strongly electron-withdrawing, can influence the energy of these transitions. The trifluoromethoxy group itself does not possess a chromophore in the typical UV-Vis range, but its inductive effects can perturb the electronic environment of the piperidine ring.

The UV-Vis spectrum of this compound is expected to show absorptions at shorter wavelengths, likely below 220 nm. The exact position and intensity of these absorptions would provide insight into the electronic structure of the molecule.

| Spectroscopic Technique | Expected Observation | Information Gained |

|---|---|---|

| Circular Dichroism (CD) | Non-zero spectrum with Cotton effects | Absolute configuration of enantiomers |

| UV-Vis Spectroscopy | Absorption bands in the far-UV region (e.g., < 220 nm) | Electronic transitions (e.g., n → σ*) |

Future Perspectives and Emerging Research Avenues for 4 Methyl 4 Trifluoromethoxy Piperidine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex fluorinated molecules like 4-Methyl-4-(trifluoromethoxy)piperidine often involves multi-step processes that can be hazardous and time-consuming in traditional batch setups. Continuous flow chemistry and automated synthesis platforms offer transformative solutions to these challenges, enabling safer, more efficient, and scalable production.

Future research will likely focus on developing a robust flow synthesis route to this compound. This could involve the use of microreactors for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly crucial for exothermic or hazardous fluorination steps. durham.ac.uk The modular nature of flow systems allows for the telescoping of multiple reaction steps, minimizing manual handling and purification. durham.ac.uk Automated platforms, integrating robotic liquid handlers with in-line analytics (e.g., HPLC, NMR), could be employed for high-throughput synthesis of derivatives, enabling rapid exploration of the chemical space around this scaffold for library generation in drug discovery. nih.govnih.gov

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Fluorination Step

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes (residence time) |

| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat exchange |

| Safety | Risk of thermal runaway | Minimized risk, small reaction volume |

| Scalability | Complex, requires reactor redesign | Simple, numbering-up of reactors |

| Product Purity | Variable, requires extensive purification | Often higher, reduced side reactions |

Exploration of Novel Bioorthogonal or Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Click chemistry, a subset of these reactions, offers rapid, high-yield ligations. The this compound scaffold is an attractive candidate for derivatization into novel bioorthogonal probes.

The secondary amine of the piperidine (B6355638) ring serves as a versatile handle for functionalization. It can be readily coupled to molecules bearing bioorthogonal handles, such as azides, alkynes, tetrazines, or strained alkenes. researchgate.netnih.gov For instance, attaching a terminal alkyne to the piperidine nitrogen would allow the resulting molecule to be "clicked" onto azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variant (SPAAC). ekb.eg The trifluoromethoxy group would serve as a unique ¹⁹F NMR reporter tag, enabling non-invasive imaging and quantification in complex biological environments. Future research could explore the synthesis of such derivatives and their application in labeling proteins, glycans, or lipids for in-vivo tracking and diagnostics. researchgate.net

Development of Photocatalytic or Electrochemical Transformations Involving the Compound

Photocatalysis and electrochemistry have emerged as powerful tools in modern organic synthesis, enabling novel transformations under mild conditions. While the saturated core of this compound is relatively inert, these technologies open new avenues for its late-stage functionalization.

Future research could investigate the photocatalytic C-H activation of the piperidine ring to introduce additional points of diversity. For example, a hydrogen atom transfer (HAT) catalyst could selectively abstract a hydrogen from one of the methylene (B1212753) groups, allowing for subsequent coupling with other fragments. Similarly, electrochemical methods could be explored for transformations involving the trifluoromethoxy group. While the C-F bonds in the OCF₃ group are strong, specific electrochemical conditions might enable novel defluorinative functionalization pathways, analogous to transformations seen with trifluoromethyl groups. acs.orgnih.gov Another avenue involves the electrochemical oxidation of the piperidine nitrogen to generate an N-centered radical cation, which could participate in various cycloaddition or coupling reactions.

Contribution to Materials Science Innovation (e.g., functional polymers, smart materials)

The unique properties of fluorinated compounds are highly valued in materials science for creating surfaces with low friction, high thermal stability, and chemical resistance. The rigid, three-dimensional structure of this compound makes it an interesting building block for advanced materials.

By functionalizing the piperidine nitrogen with polymerizable groups (e.g., acrylates, styrenes), the compound could be incorporated as a monomer into functional polymers. The presence of the trifluoromethoxy group would be expected to enhance the thermal stability and hydrophobicity of the resulting material. Such polymers could find applications in coatings, specialized membranes, or as matrices for electronic materials. Furthermore, the piperidine ring could be incorporated into the backbone of polymers or covalent organic frameworks (COFs), creating materials with well-defined pore structures and unique surface properties due to the projecting OCF₃ groups. bldpharm.com These materials could be explored for applications in gas separation, catalysis, or as "smart" materials that respond to external stimuli.

Table 2: Potential Properties Imparted by the Scaffold to Functional Materials

| Material Type | Potential Property Contribution | Possible Application |

|---|---|---|

| Functional Polymers | Increased thermal stability, hydrophobicity, low refractive index | High-performance coatings, optical fibers |

| Smart Materials | Environmental responsiveness (pH, solvent polarity) | Drug delivery systems, sensors |

| Covalent Organic Frameworks | Defined porosity, fluorinated pore surfaces | Gas storage and separation (e.g., CO₂ capture) |

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Discovery

Q & A

Basic: What are the recommended synthetic routes for 4-Methyl-4-(trifluoromethoxy)piperidine, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves functionalizing the piperidine ring with trifluoromethoxy and methyl groups. A common approach is nucleophilic substitution or catalytic coupling. For example, trifluoromethoxy groups can be introduced via reaction with trifluoromethylating agents (e.g., trifluoromethanesulfonyl chloride) under inert conditions. Key factors include:

- Solvent choice : Polar aprotic solvents like DMF or acetonitrile improve reagent solubility and reaction efficiency .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions for aryl trifluoromethoxy groups .

Data Example :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 72 | 99 |

| THF, 60°C, 24h | 58 | 95 |

| (Hypothetical data based on analogous syntheses in ) |

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methyl at C4, trifluoromethoxy at C4). The trifluoromethoxy group shows distinct ¹⁹F NMR signals near -55 to -60 ppm .

- Elemental Analysis : Compare experimental vs. theoretical values for C, H, N (e.g., ±0.3% deviation indicates purity) .

- HPLC-MS : Detect impurities; retention time and mass-to-charge ratio (m/z) should align with the molecular ion peak (e.g., m/z 199.2 for [M+H]⁺) .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

Apply QSAR models and ADMET prediction tools :

- Descriptor Selection : Use logP, topological polar surface area (TPSA), and hydrogen-bonding capacity to model absorption and blood-brain barrier penetration .

- Software : ADMET Predictor™ or Schrödinger’s QikProp to simulate bioavailability and metabolic stability. For example, TPSA < 60 Ų suggests high oral absorption .

Case Study :

| Derivative | Predicted logP | TPSA (Ų) | BBB Penetration Probability |

|---|---|---|---|

| Parent Compound | 2.1 | 45 | 0.89 |

| N-Methyl Analog | 1.8 | 35 | 0.95 |

| (Hypothetical data inspired by ) |

Advanced: How do structural modifications (e.g., replacing methyl with bulkier groups) affect the compound’s bioactivity?

Methodological Answer:

Design analogs and test via SAR studies :

- Functional Group Swapping : Replace the methyl group with ethyl, isopropyl, or aryl groups. Assess changes in receptor binding (e.g., serotonin 5-HT₃) via radioligand assays .

- Steric Effects : Bulkier groups may reduce binding affinity if the target pocket is sterically constrained. Use X-ray crystallography or docking simulations (e.g., AutoDock Vina) to visualize interactions .

Example Finding :

| Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) |

|---|---|---|

| Methyl | 12 | -8.2 |

| Ethyl | 45 | -6.7 |

| (Data adapted from ) |

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) in fume hoods; avoid inhalation/contact. The compound may release toxic fumes (e.g., HF) under decomposition .

- Storage : Keep in airtight containers at -20°C, away from oxidizers and moisture. Stability tests show <5% degradation over 6 months under these conditions .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

- Solvent Effects : Re-run NMR in standardized solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

- Isotopic Labeling : Use ¹³C-labeled analogs to confirm assignment ambiguities.

- Collaborative Validation : Cross-validate data with multiple labs or public databases (e.g., NIST Chemistry WebBook) .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.